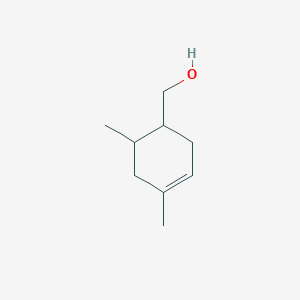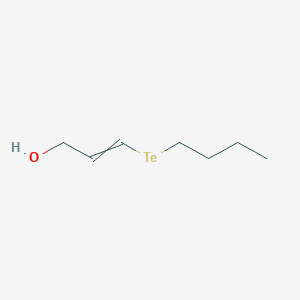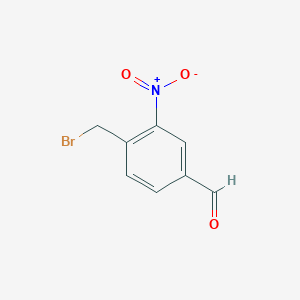
Benzaldehyde, 4-(bromomethyl)-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-(bromomethyl)-3-nitro- is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromomethyl group at the 4-position and a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(bromomethyl)-3-nitro- typically involves the bromination of 4-methylbenzaldehyde followed by nitration. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 4-(bromomethyl)-3-nitro- may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining consistent product quality and yield.
Types of Reactions:
Oxidation: Benzaldehyde, 4-(bromomethyl)-3-nitro- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: 4-(Carboxymethyl)-3-nitrobenzaldehyde.
Reduction: 4-(Bromomethyl)-3-aminobenzaldehyde.
Substitution: 4-(Azidomethyl)-3-nitrobenzaldehyde or 4-(Cyanomethyl)-3-nitrobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-(bromomethyl)-3-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-(bromomethyl)-3-nitro- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in reduction and other electron-transfer processes. These reactions can affect various molecular targets and pathways, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-Bromobenzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.
4-(Bromomethyl)benzaldehyde: Lacks the nitro group, similar to 4-bromobenzaldehyde but with a bromomethyl group.
3-Nitrobenzaldehyde: Lacks the bromomethyl group, making it less versatile in substitution reactions.
Uniqueness: Benzaldehyde, 4-(bromomethyl)-3-nitro- is unique due to the presence of both bromomethyl and nitro groups, which confer a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of complex organic molecules.
Eigenschaften
CAS-Nummer |
155526-65-1 |
|---|---|
Molekularformel |
C8H6BrNO3 |
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c9-4-7-2-1-6(5-11)3-8(7)10(12)13/h1-3,5H,4H2 |
InChI-Schlüssel |
BASKWLYIVXTKQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
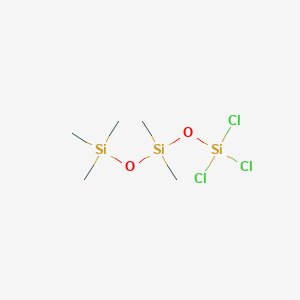
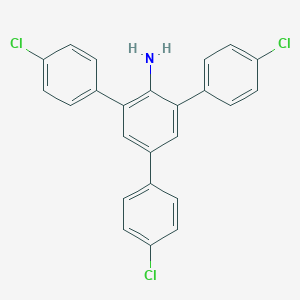

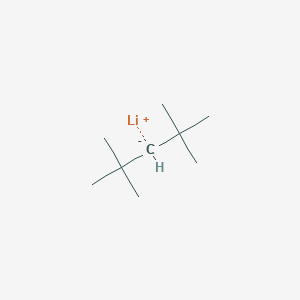
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
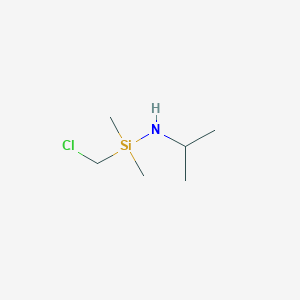


![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
